

Application Notes and Protocols for M435-1279, a Novel UBE2T Inhibitor

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Introduction

M435-1279 is a potent and specific inhibitor of the Ubiquitin-Conjugating Enzyme E2 T (UBE2T).[1][2][3] It functions by blocking the UBE2T-mediated ubiquitination and subsequent degradation of the scaffold protein RACK1 (Receptor for Activated C Kinase 1).[1][2] This inhibition leads to the suppression of hyperactivated Wnt/β-catenin signaling, a pathway critically implicated in the progression of various cancers, particularly gastric cancer. These application notes provide detailed protocols for the in vitro use of **M435-1279** to study its effects on cell viability and ubiquitination.

Physicochemical and Biological Properties



Property	Value	Reference
CAS Number	1359431-16-5	
Molecular Formula	C18H17N3O5S2	
Molecular Weight	419.47 g/mol	
Target	UBE2T	_
Binding Affinity (Kd)	50.5 μM (for UBE2T)	_
Solubility	In DMSO: ≥ 50 mg/mL (119.20 mM)	
Storage	Stock solution: -80°C (6 months); -20°C (1 month). Protect from light.	_

Quantitative In Vitro Data

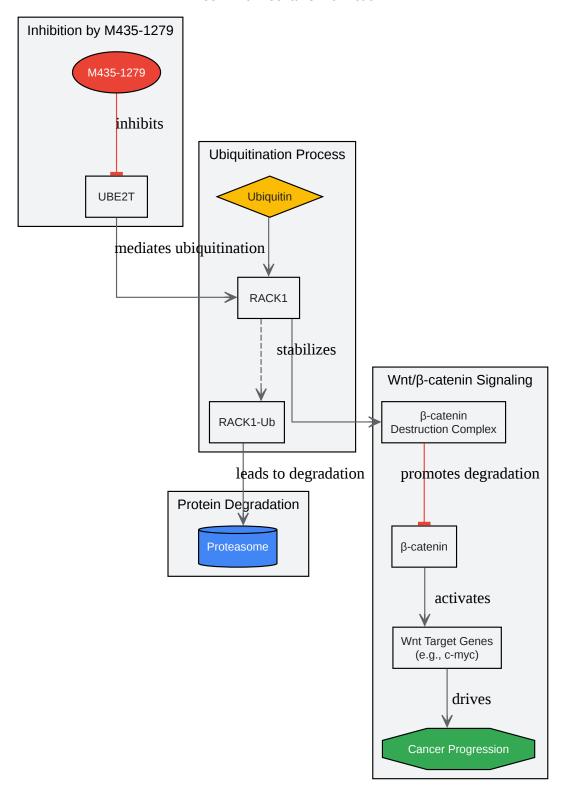
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of **M435-1279** in various gastric cancer cell lines and a normal gastric epithelial cell line after 48 hours of treatment.

Cell Line	Cell Type	IC₅₀ Value (μM)	Reference
HGC27	Human Gastric Cancer	11.88	
MKN45	Human Gastric Cancer	6.93	_
AGS	Human Gastric Cancer	7.76	
GES-1	Human Gastric Epithelial	16.8	

Signaling Pathway Diagram



M435-1279 Mechanism of Action



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Caption: **M435-1279** inhibits UBE2T, preventing RACK1 degradation and suppressing Wnt signaling.

Experimental Protocols Cell Viability MTT Assay

This protocol is to determine the effect of **M435-1279** on the viability of adherent gastric cancer cells. The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

- Gastric cancer cell lines (e.g., HGC27, MKN45, AGS)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- M435-1279
- DMSO (cell culture grade)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
- 96-well plates
- · Multichannel pipette
- · Microplate reader

Protocol Workflow:

Caption: Workflow for the MTT cell viability assay.

Procedure:



- Cell Seeding: Trypsinize and count cells. Seed approximately 5,000-10,000 cells per well in 100 μL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
- Compound Preparation: Prepare a stock solution of M435-1279 in DMSO (e.g., 20 mM).
 From this stock, prepare serial dilutions in complete growth medium to achieve final desired concentrations (e.g., 0, 2, 4, 8, 16, 31 μM). The final DMSO concentration should be less than 0.1% to avoid solvent toxicity.
- Cell Treatment: Carefully remove the medium from the wells and add 100 μL of the prepared
 M435-1279 dilutions (or vehicle control) to the respective wells.
- Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
- MTT Addition: After the incubation period, add 10 μL of 5 mg/mL MTT solution to each well.
- Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, protected from light.
- Solubilization: Add 100 μ L of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
- Absorbance Reading: Incubate the plate at room temperature in the dark for 2 hours.
 Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results and determine the IC₅₀ value.

In Vitro Ubiquitination Assay (Immunoprecipitation-based)

This protocol is designed to assess the effect of **M435-1279** on the ubiquitination of RACK1 in cells.

Materials:

Gastric cancer cells (e.g., HGC27)



M435-1279

- Proteasome inhibitor (e.g., MG132)
- Lysis buffer (e.g., RIPA buffer) containing protease and deubiquitinase inhibitors (e.g., NEM, PMSF)
- Primary antibodies: anti-RACK1, anti-Ubiquitin
- Protein A/G agarose beads
- SDS-PAGE and Western blot reagents

Protocol Workflow:

Caption: Workflow for the in vitro ubiquitination assay.

Procedure:

- Cell Culture and Treatment: Culture HGC27 cells to 70-80% confluency. Treat the cells with the desired concentration of **M435-1279** (e.g., 11.88 μM) for 48 hours. In the last 4-6 hours of incubation, add a proteasome inhibitor like MG132 (10 μM) to allow for the accumulation of ubiquitinated proteins.
- Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and deubiquitinase inhibitors. Scrape the cells and collect the lysate.
- Lysate Preparation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford assay.
- Immunoprecipitation (IP): a. Incubate a sufficient amount of cell lysate (e.g., 500-1000 μg of protein) with an anti-RACK1 antibody for 4 hours to overnight at 4°C with gentle rotation. b.
 Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 2 hours at 4°C.
- Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer to remove non-specific binding.



- Elution: Elute the immunoprecipitated proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
- Western Blotting: a. Separate the eluted proteins by SDS-PAGE and transfer them to a
 PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at
 room temperature. c. Incubate the membrane with an anti-Ubiquitin antibody overnight at
 4°C. d. Wash the membrane and incubate with an appropriate HRP-conjugated secondary
 antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Analysis: A decrease in the high molecular weight smear (polyubiquitinated RACK1) in the
 M435-1279-treated sample compared to the control indicates inhibition of RACK1
 ubiquitination. The membrane can be stripped and re-probed for RACK1 as a loading control
 for the immunoprecipitation.

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